molecular formula C16H16ClN3O B5911078 N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

货号 B5911078
分子量: 301.77 g/mol
InChI 键: FFWJBJCLMLVONA-GRSHGNNSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as ATB-346, is a novel drug compound that has been developed for the treatment of pain and inflammation. This compound has shown promising results in preclinical studies and has been found to be effective in reducing pain and inflammation in animal models.

作用机制

N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is a prodrug that is activated by the enzyme cyclooxygenase-2 (COX-2) which is upregulated in inflamed tissue. The activated form of this compound inhibits the activity of COX-2 and reduces the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a selective COX-2 inhibitory effect, which means that it reduces inflammation without affecting the production of prostaglandins that are important for maintaining the normal physiological functions of the body. This selectivity reduces the risk of gastrointestinal side effects that are commonly associated with traditional NSAIDs. This compound has also been found to reduce oxidative stress and improve mitochondrial function in animal models.

实验室实验的优点和局限性

N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is stable at room temperature and has a long shelf life, which makes it easy to store and transport. This compound is also soluble in water, which makes it easy to administer to animals. However, one limitation of this compound is that it has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for the research and development of N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to conduct more preclinical studies to further understand the mechanism of action and the physiological effects of this compound. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, there is a need to explore the potential of this compound for the treatment of other inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). Finally, there is a need to develop more selective COX-2 inhibitors like this compound that have fewer gastrointestinal side effects and are safer for long-term use.
Conclusion:
In conclusion, this compound is a promising drug compound that has shown potential for the treatment of pain and inflammation. Its selective COX-2 inhibitory effect and reduced risk of gastrointestinal side effects make it a safer alternative to traditional NSAIDs. Further research is needed to fully understand the safety and efficacy of this compound in humans and to explore its potential for the treatment of other inflammatory conditions.

合成方法

The synthesis of N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide involves the reaction of 2-chlorobenzaldehyde and 2-methylaniline with acetohydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure this compound. The synthesis method of this compound is well-established and has been published in several research papers.

科学研究应用

N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. This compound has also been shown to have fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.

属性

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-6-2-5-9-15(12)18-11-16(21)20-19-10-13-7-3-4-8-14(13)17/h2-10,18H,11H2,1H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWJBJCLMLVONA-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。